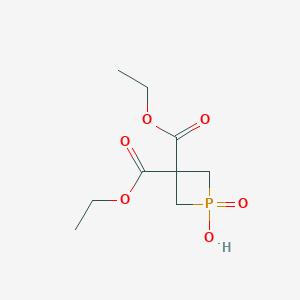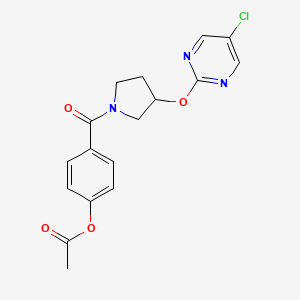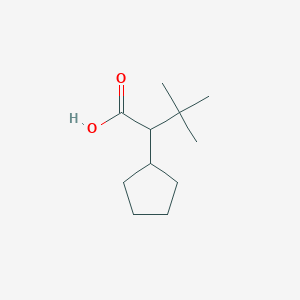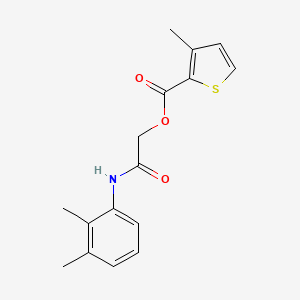
Diethyl 1-hydroxyphosphetane-3,3-dicarboxylate 1-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl 1-hydroxyphosphetane-3,3-dicarboxylate 1-oxide, also known as HODPC, is a synthetic compound used in scientific research. It is a phosphorus-containing compound that has been shown to exhibit potent biological activity.
Wirkmechanismus
The exact mechanism of action of Diethyl 1-hydroxyphosphetane-3,3-dicarboxylate 1-oxide is not fully understood. However, it is believed to act by inhibiting key enzymes involved in cellular processes, leading to cell death. Diethyl 1-hydroxyphosphetane-3,3-dicarboxylate 1-oxide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
Diethyl 1-hydroxyphosphetane-3,3-dicarboxylate 1-oxide has been shown to have a range of biochemical and physiological effects. It has been shown to induce oxidative stress in cancer cells, leading to cell death. Diethyl 1-hydroxyphosphetane-3,3-dicarboxylate 1-oxide has also been shown to inhibit the activity of matrix metalloproteinases, which are enzymes involved in tumor invasion and metastasis. In addition, Diethyl 1-hydroxyphosphetane-3,3-dicarboxylate 1-oxide has been shown to induce changes in gene expression, leading to altered cellular processes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using Diethyl 1-hydroxyphosphetane-3,3-dicarboxylate 1-oxide in lab experiments is its potency. It has been shown to be effective at relatively low concentrations, making it a cost-effective compound to use. However, one limitation of using Diethyl 1-hydroxyphosphetane-3,3-dicarboxylate 1-oxide is its potential toxicity. It is important to use appropriate safety precautions when handling this compound.
Zukünftige Richtungen
There are several future directions for the study of Diethyl 1-hydroxyphosphetane-3,3-dicarboxylate 1-oxide. One area of interest is the development of Diethyl 1-hydroxyphosphetane-3,3-dicarboxylate 1-oxide analogs with improved potency and selectivity. Another area of interest is the use of Diethyl 1-hydroxyphosphetane-3,3-dicarboxylate 1-oxide in combination with other anti-cancer agents to enhance their efficacy. Additionally, the study of Diethyl 1-hydroxyphosphetane-3,3-dicarboxylate 1-oxide in animal models could provide further insight into its potential therapeutic applications.
In conclusion, Diethyl 1-hydroxyphosphetane-3,3-dicarboxylate 1-oxide is a synthetic compound with potent biological activity that has been extensively studied for its anti-cancer and antimicrobial properties. Its mechanism of action is not fully understood, but it is believed to act by inhibiting key enzymes involved in cellular processes. Diethyl 1-hydroxyphosphetane-3,3-dicarboxylate 1-oxide has several advantages for lab experiments, including its potency and cost-effectiveness, but it is important to use appropriate safety precautions when handling this compound. There are several future directions for the study of Diethyl 1-hydroxyphosphetane-3,3-dicarboxylate 1-oxide, including the development of analogs and the use of combination therapies.
Synthesemethoden
The synthesis of Diethyl 1-hydroxyphosphetane-3,3-dicarboxylate 1-oxide involves the reaction of diethyl 1-hydroxyphosphetane-3,3-dicarboxylate with hydrogen peroxide in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the purity of the final product. The yield of Diethyl 1-hydroxyphosphetane-3,3-dicarboxylate 1-oxide is typically high, and the compound can be easily purified by recrystallization.
Wissenschaftliche Forschungsanwendungen
Diethyl 1-hydroxyphosphetane-3,3-dicarboxylate 1-oxide has been extensively studied for its biological activity, particularly its anti-cancer properties. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. Diethyl 1-hydroxyphosphetane-3,3-dicarboxylate 1-oxide has also been studied for its antimicrobial activity, with promising results against both gram-positive and gram-negative bacteria.
Eigenschaften
IUPAC Name |
diethyl 1-hydroxy-1-oxo-1λ5-phosphetane-3,3-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15O6P/c1-3-14-7(10)9(8(11)15-4-2)5-16(12,13)6-9/h3-6H2,1-2H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXIJWOWMEMIUNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CP(=O)(C1)O)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15O6P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-amino-1-{2-[(2-methoxyphenyl)amino]-2-oxoethyl}-N-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2614157.png)
![N-cyclopentyl-2-[3-(4-ethoxyphenyl)-2,4-dioxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-1(2H)-yl]acetamide](/img/no-structure.png)
![4-[2-(2,4-Dichloro-phenoxy)-acetyl]-3,4-dihydro-1H-quinoxalin-2-one](/img/structure/B2614160.png)

![2-(5-(3-fluorobenzyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinolin-2-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2614163.png)
![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-phenethyloxalamide](/img/structure/B2614164.png)


![2-[(2,6-Dichlorobenzyl)thio]acetohydrazide](/img/structure/B2614169.png)



![2-(furan-2-carboxamido)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)oxazole-4-carboxamide](/img/structure/B2614174.png)
